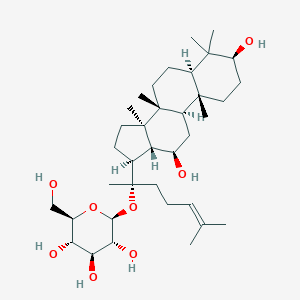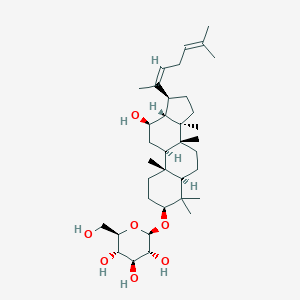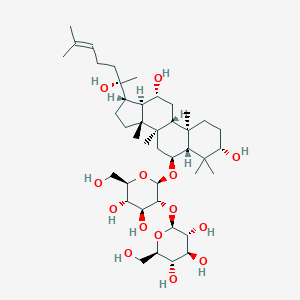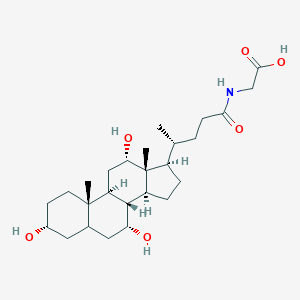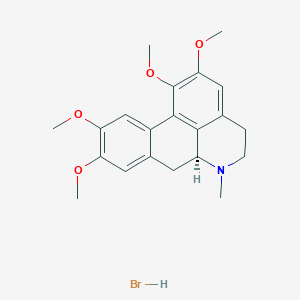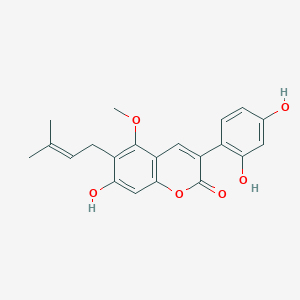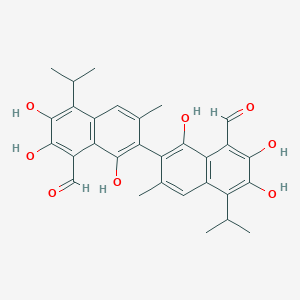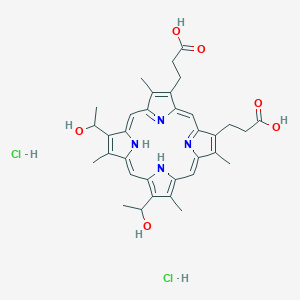
Hematoporphyrindihydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hematoporphyrin IX dihydrochloride is a derivative of protoporphyrin IX, where the two vinyl groups have been hydrated to form alcohols. It is a deeply colored solid, typically encountered as a solution. This compound is widely known for its use as a photosensitizer in photodynamic therapy, a treatment method that uses light to activate the compound to destroy cancer cells .
Wissenschaftliche Forschungsanwendungen
Hematoporphyrin IX dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a photosensitizer in photodynamic therapy research.
Biology: The compound is used to study the binding of heme proteins and their interactions.
Medicine: Hematoporphyrin IX dihydrochloride is used in photodynamic therapy for the treatment of various cancers. It helps in the selective destruction of cancer cells when exposed to light.
Wirkmechanismus
The mechanism of action of hematoporphyrin IX dihydrochloride in photodynamic therapy involves several steps:
Absorption: The compound is absorbed by cancer cells.
Activation: Upon exposure to light, the compound is activated and generates singlet molecular oxygen.
Destruction: The singlet oxygen reacts with cellular components, leading to the destruction of cancer cells.
The molecular targets include cellular membranes and other critical cellular structures. The pathways involved are primarily related to oxidative stress and apoptosis .
Similar Compounds:
Protoporphyrin IX: The parent compound from which hematoporphyrin IX dihydrochloride is derived.
Hematoporphyrin Derivative: A mixture of porphyrins used in photodynamic therapy.
Uroporphyrin I: Another porphyrin compound with similar properties.
Uniqueness: Hematoporphyrin IX dihydrochloride is unique due to its specific hydration of vinyl groups, which enhances its photosensitizing properties. This makes it particularly effective in photodynamic therapy compared to other similar compounds .
Biochemische Analyse
Biochemical Properties
Hematoporphyrin dihydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted .
Cellular Effects
The effects of Hematoporphyrin dihydrochloride on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Hematoporphyrin dihydrochloride is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of Hematoporphyrin dihydrochloride in laboratory settings can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Hematoporphyrin dihydrochloride vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Hematoporphyrin dihydrochloride is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Hematoporphyrin dihydrochloride is transported and distributed within cells and tissues in a specific manner. This includes any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Hematoporphyrin dihydrochloride and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hematoporphyrin IX dihydrochloride is synthesized from hemin. The process involves the hydration of the two vinyl groups in protoporphyrin IX to form alcohols. This is typically achieved by treating hematoporphyrin dihydrochloride with a mixture of sulphuric acid and acetic acid .
Industrial Production Methods: In industrial settings, the production of hematoporphyrin IX dihydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is then purified using techniques such as high-pressure liquid chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Hematoporphyrin IX dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of the compound.
Reduction: Reduction reactions can convert hematoporphyrin IX dihydrochloride to its reduced forms.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hematoporphyrin derivatives with different oxidation states .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Hematoporphyrin dihydrochloride involves the condensation of porphyrin and acetaldehyde followed by reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt form.", "Starting Materials": ["Porphyrin", "Acetaldehyde", "Sodium borohydride", "Hydrochloric acid"], "Reaction": ["Step 1: Mix porphyrin and acetaldehyde in a solvent such as pyridine and heat the mixture under reflux for several hours.", "Step 2: Add sodium borohydride to the reaction mixture and stir for several hours at room temperature.", "Step 3: Acidify the reaction mixture with hydrochloric acid and extract the product with a suitable organic solvent.", "Step 4: Evaporate the solvent to obtain the crude product.", "Step 5: Purify the crude product by recrystallization from a suitable solvent to obtain Hematoporphyrin dihydrochloride." ] } | |
CAS-Nummer |
17696-69-4 |
Molekularformel |
C34H40Cl2N4O6 |
Molekulargewicht |
671.6 g/mol |
IUPAC-Name |
3-[18-(2-carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride |
InChI |
InChI=1S/C34H38N4O6.2ClH/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;;/h11-14,19-20,36,38-40H,7-10H2,1-6H3,(H,41,42)(H,43,44);2*1H |
InChI-Schlüssel |
VNVGOODAFSODLR-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)O.Cl.Cl |
Kanonische SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4C)C(C)O)C(=C3CCC(=O)O)C)CCC(=O)O.Cl.Cl |
Andere CAS-Nummern |
17696-69-4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



